N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-nitrobenzamide
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Overview
Description
N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-nitrobenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of an isopropylphenyl group at the 4-position of the thiazole ring and a nitrobenzamide moiety at the 3-position. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Mechanism of Action
Target of Action
Similar compounds with thiazole and sulfonamide groups have been known to exhibit antibacterial activity .
Mode of Action
It’s suggested that similar compounds can interact with their targets to exhibit antibacterial activity .
Biochemical Pathways
Thiazole derivatives have been reported to exhibit a variety of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Result of Action
Similar compounds have been shown to display potent antibacterial activity against both gram-negative and gram-positive bacteria .
Preparation Methods
The synthesis of N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-nitrobenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Isopropylphenyl Group: The isopropylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where isopropylbenzene is reacted with a thiazole derivative in the presence of a Lewis acid catalyst.
Nitration of Benzamide: The nitro group can be introduced through a nitration reaction, where benzamide is treated with a mixture of concentrated sulfuric acid and nitric acid.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazole derivatives .
Scientific Research Applications
N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-nitrobenzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: It is studied for its antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Comparison with Similar Compounds
N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-nitrobenzamide can be compared with other thiazole derivatives, such as:
N-(4-(4-methylphenyl)thiazol-2-yl)-3-nitrobenzamide: Similar structure but with a methyl group instead of an isopropyl group, leading to different biological activities.
N-(4-(4-chlorophenyl)thiazol-2-yl)-3-nitrobenzamide: Contains a chlorine atom, which may enhance its antimicrobial properties.
N-(4-(4-phenyl)thiazol-2-yl)-3-nitrobenzamide: Lacks the isopropyl group, resulting in different pharmacokinetic and pharmacodynamic profiles.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-nitro-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-12(2)13-6-8-14(9-7-13)17-11-26-19(20-17)21-18(23)15-4-3-5-16(10-15)22(24)25/h3-12H,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAXGPQWBHRIBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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